molecular formula C8H9NS B13134814 5-cyclopropylpyridine-2(1H)-thione

5-cyclopropylpyridine-2(1H)-thione

Cat. No.: B13134814
M. Wt: 151.23 g/mol
InChI Key: SWHNCPOUIQRCDB-UHFFFAOYSA-N
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Description

5-cyclopropylpyridine-2(1H)-thione is a heterocyclic compound featuring a pyridine ring substituted with a cyclopropyl group and a thione group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropylpyridine-2(1H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloropyridine with cyclopropylamine, followed by the introduction of a thione group through thiolation reactions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

5-cyclopropylpyridine-2(1H)-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding thiols.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

5-cyclopropylpyridine-2(1H)-thione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-cyclopropylpyridine-2(1H)-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-cyclopropylpyridine: Lacks the thione group, making it less reactive in certain chemical reactions.

    5-methylpyridine-2(1H)-thione: Similar structure but with a methyl group instead of a cyclopropyl group, affecting its steric and electronic properties.

    2-thiopyridine: Lacks the cyclopropyl group, resulting in different reactivity and biological activity.

Uniqueness

5-cyclopropylpyridine-2(1H)-thione is unique due to the presence of both the cyclopropyl and thione groups, which confer distinct steric and electronic properties. These features make it a valuable compound for various applications, particularly in the synthesis of novel heterocyclic compounds and the development of new therapeutic agents.

Properties

Molecular Formula

C8H9NS

Molecular Weight

151.23 g/mol

IUPAC Name

5-cyclopropyl-1H-pyridine-2-thione

InChI

InChI=1S/C8H9NS/c10-8-4-3-7(5-9-8)6-1-2-6/h3-6H,1-2H2,(H,9,10)

InChI Key

SWHNCPOUIQRCDB-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CNC(=S)C=C2

Origin of Product

United States

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